1-Azido-2-iodo-4-methylbenzene
Description
1-Azido-2-iodo-4-methylbenzene (C₇H₆IN₃) is an aromatic compound featuring an azide (-N₃) group at position 1, an iodine atom at position 2, and a methyl (-CH₃) group at position 4. This compound belongs to a class of halogenated aryl azides, which are of significant interest in organic synthesis, particularly in click chemistry and cross-coupling reactions.
Properties
CAS No. |
122099-10-9 |
|---|---|
Molecular Formula |
C7H6IN3 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
1-azido-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
InChI Key |
BNNIMNBSCUGXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido and iodine groups onto the benzene ring. One common method involves the nitration of 4-methyltoluene to form 4-methyl-2-nitrotoluene, followed by reduction to 4-methyl-2-aminotoluene. The amino group is then converted to an azido group using sodium azide. Finally, iodination is carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, copper(I) catalysts for cycloaddition.
Oxidation-Reduction: Iodine, reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Iodo-derivatives: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
1-Azido-2-iodo-4-methylbenzene has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-azido-2-iodo-4-methylbenzene primarily involves its reactivity as an azide and an iodinated aromatic compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The iodine atom can participate in halogen bonding and redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- Iodo (e.g., this compound): High molecular weight and reactivity in Suzuki or Ullmann couplings due to iodine’s polarizability. However, iodine’s size may sterically hinder reactions .
- Bromo/Chloro : Bromo analogs (e.g., 4-azido-1-bromo-2-methylbenzene) are less reactive in cross-coupling than iodo derivatives but offer better stability. Chloro compounds (e.g., 4-azido-2-chloro-1-methylbenzene) are the least reactive but most stable .
Azide Position and Stability :
- Aryl azides (e.g., this compound) are thermally sensitive and may decompose under light or heat. Benzyl azides (e.g., 1-(azidomethyl)-4-methylbenzene) exhibit greater stability due to the azide’s isolation from the aromatic ring .
Trifluoromethyl (-CF₃, electron-withdrawing) groups, as in 4-azido-1-bromo-2-(trifluoromethyl)benzene, increase reactivity toward nucleophilic attacks .
Synthetic Routes :
- Tosyl group substitution with azide (e.g., in ) is a common method for introducing azides. For iodinated analogs, electrophilic iodination or metal-catalyzed coupling may be required .
Research Implications
The structural variations among these compounds highlight the following trends:
- Reactivity in Click Chemistry : Iodo and bromo derivatives are preferred for orthogonal functionalization, while chloro analogs are less suitable.
- Hazard Considerations : All azides pose explosion risks, but aryl azides (e.g., this compound) require stricter handling protocols than benzyl azides .
- Mass Spectrometry : Collision cross-section data for 2-azido-4-iodo-1-methylbenzene () suggests utility in analytical workflows for similar compounds.
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